3-(3,5-Dibromophenyl)pyridine
Description
3-(3,5-Dibromophenyl)pyridine is a halogenated pyridine derivative characterized by a pyridine core substituted at the 3-position with a 3,5-dibromophenyl group. Pyridine derivatives are widely studied for their roles as ligands, enzyme inhibitors, and building blocks in organic synthesis.
Properties
Molecular Formula |
C11H7Br2N |
|---|---|
Molecular Weight |
312.99 g/mol |
IUPAC Name |
3-(3,5-dibromophenyl)pyridine |
InChI |
InChI=1S/C11H7Br2N/c12-10-4-9(5-11(13)6-10)8-2-1-3-14-7-8/h1-7H |
InChI Key |
BDOOZZQGKBKQCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CC(=C2)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties of Selected Pyridine Derivatives
Key Observations:
Core Structure: Pyridine derivatives (e.g., this compound) exhibit aromatic stability and planar geometry, favoring π-π stacking in molecular interactions. In contrast, 1,4-dihydropyridines (e.g., compound from ) have reduced aromaticity and increased flexibility, often enhancing binding to calcium channels in pharmacological contexts . Pyrrolo[2,3-b]pyridine (–2) features a fused bicyclic system, increasing steric bulk and altering electronic distribution compared to monocyclic pyridines .
Functional Groups: Methoxy (OCH₃) and dimethylamino (N(CH₃)₂) groups donate electrons, increasing nucleophilicity, while nitro (NO₂) and carbonyl (C=O) groups withdraw electrons, affecting redox stability and reactivity .
Synthetic Methods :
- Suzuki-Miyaura cross-coupling is common for introducing aryl groups to pyridine cores (e.g., this compound) .
- Dihydropyridines (e.g., compound from ) often require Hantzsch-type condensations, emphasizing the role of basic conditions (KOH/EtOH) in ring formation .
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological and Physicochemical Data
Key Observations:
- Lipophilicity : Bromine and iodine substituents increase LogP, enhancing membrane permeability but reducing aqueous solubility. The carboxylic acid group in 2-(3,5-dimethylphenyl)pyridine-3-carboxylic acid () improves water solubility via ionization .
- Bioactivity : Dihydropyridines () are well-documented in cardiovascular therapeutics (e.g., nifedipine analogs), whereas brominated pyridines may target kinase enzymes due to halogen-bonding capabilities .
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